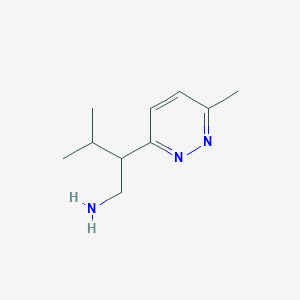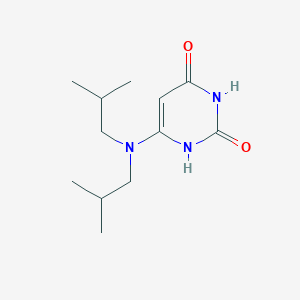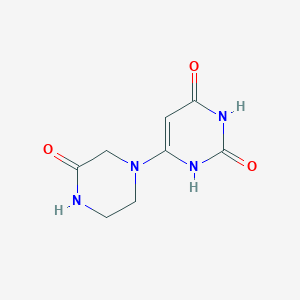
1-(2-fluoroéthyl)-3-phényl-1H-pyrazole-5-carbaldéhyde
Vue d'ensemble
Description
1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde (FEPPC) is an organic compound that is used in a variety of scientific research applications. It is a pyrazole-based aldehyde that has been synthesized in the laboratory and is used for a range of biochemical and physiological studies. FEPPC is a versatile compound that has been used to study a variety of biological processes, including enzyme inhibition, protein-protein interactions, and drug-target interactions.
Applications De Recherche Scientifique
Recherche pharmaceutique
Ce composé est étudié pour ses applications pharmaceutiques potentielles. La présence du groupe fluoroéthyle peut influencer l’activité biologique de la molécule, ce qui en fait un candidat pour le développement de médicaments. Par exemple, des analogues de ce composé ont été évalués pour leur activité anti-inflammatoire .
Imagerie de la neuroinflammation
Des dérivés de « 1-(2-fluoroéthyl)-3-phényl-1H-pyrazole-5-carbaldéhyde » ont été étudiés pour leur potentiel dans l’imagerie de la neuroinflammation. L’introduction d’une partie marquée au 18F pourrait permettre de suivre les processus inflammatoires dans les troubles neurologiques à l’aide de l’imagerie par tomographie par émission de positrons (TEP) .
Thérapie anticancéreuse
Le squelette structural de ce composé fournit une base pour le développement de nouvelles thérapies anticancéreuses. Il peut servir d’échafaudage pour créer des inhibiteurs ciblant des protéines spécifiques impliquées dans la progression du cancer, telles que les récepteurs du facteur de croissance des fibroblastes (FGFR) .
Inclusion dans la base de données chimiques
Les données du composé, y compris la masse moléculaire et la structure, sont incluses dans des bases de données chimiques comme le NIST Chemistry WebBook. Ces informations sont cruciales pour les chercheurs ayant besoin de données de référence pour les modèles de calcul et d’autres analyses chimiques .
Mécanisme D'action
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has been found to act as an inhibitor of enzymes. It binds to the active site of the enzyme and prevents the substrate from binding to the enzyme. This inhibition of enzyme activity can be used to study the effects of environmental toxins on cellular processes. Additionally, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde can be used to study the interaction between drugs and their targets.
Biochemical and Physiological Effects
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, which can lead to a decrease in the production of certain proteins. Additionally, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has been found to have an effect on the metabolism of drugs, as it can inhibit the activity of enzymes involved in drug metabolism. Finally, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has been found to have an effect on the transport of drugs across cell membranes, as it can bind to transporters and prevent the transport of drugs into the cell.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has a number of advantages for use in lab experiments. It is a relatively inexpensive compound and can be synthesized in the laboratory using common reagents. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde also has some limitations. It has a relatively short half-life and is rapidly metabolized in the body, making it difficult to study its effects on long-term cellular processes. Additionally, it can be toxic in high concentrations and should be handled with caution.
Orientations Futures
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has a number of potential future directions for scientific research. It could be used to study the effects of environmental toxins on cellular processes, as it has been shown to inhibit the activity of enzymes. Additionally, it could be used to study the interaction between drugs and their targets, as it can bind to transporters and prevent the transport of drugs into the cell. Finally, it could be used to study the metabolism of drugs, as it can inhibit the activity of enzymes involved in drug metabolism.
Propriétés
IUPAC Name |
2-(2-fluoroethyl)-5-phenylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-6-7-15-11(9-16)8-12(14-15)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDFPNCAGYWVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



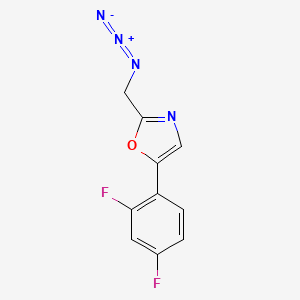
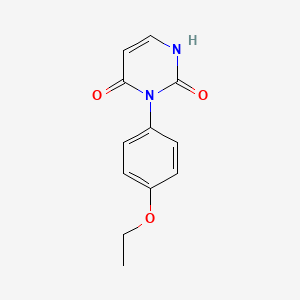


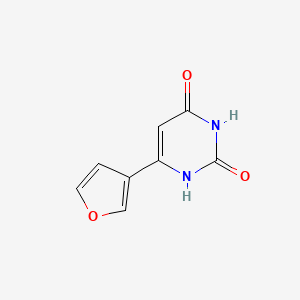
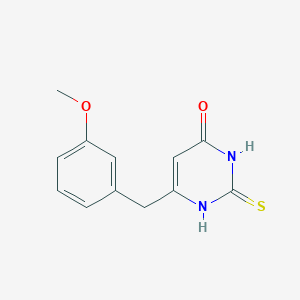

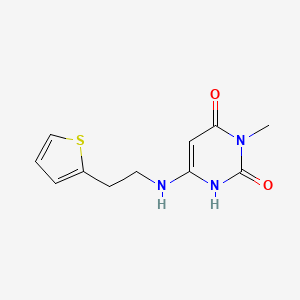
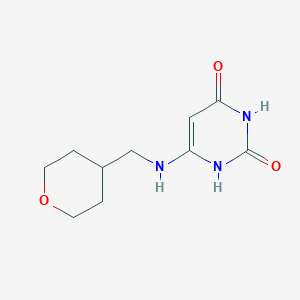
![1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481468.png)

